5-Methyl-6-acetyl-1,4-benzodioxane
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Overview
Description
5-Methyl-6-acetyl-1,4-benzodioxane is an organic compound with the molecular formula C11H12O3. It belongs to the class of benzodioxane derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-acetyl-1,4-benzodioxane can be achieved through several methods. One common approach involves the condensation of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds, which can be employed in the synthesis of this compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-acetyl-1,4-benzodioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodioxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Methyl-6-acetyl-1,4-benzodioxane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, making it a subject of study in pharmacology and toxicology.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-6-acetyl-1,4-benzodioxane involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-1,4-benzodioxane: Similar in structure but lacks the methyl group at the 5-position.
1,4-Benzodioxane: The parent compound without the acetyl and methyl groups.
Benzofuran derivatives: Share a similar core structure but differ in the oxygen atom’s position and additional functional groups.
Uniqueness
5-Methyl-6-acetyl-1,4-benzodioxane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(5-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone |
InChI |
InChI=1S/C11H12O3/c1-7-9(8(2)12)3-4-10-11(7)14-6-5-13-10/h3-4H,5-6H2,1-2H3 |
InChI Key |
RAWMFVYQVVJHBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OCCO2)C(=O)C |
Origin of Product |
United States |
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